![molecular formula C16H14BrN3O3S B3722121 3-bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B3722121.png)
3-bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide
Overview
Description
3-bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide is a complex organic compound with a unique structure that includes a bromine atom, a benzamide group, and a benzisothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzisothiazole Moiety: The benzisothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Bromine Atom: Bromination of the benzamide precursor is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The final step involves coupling the brominated benzamide with the benzisothiazole derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzisothiazole moiety can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Compounds similar to 3-bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide have been investigated for their antimicrobial properties. Research indicates that benzisothiazole derivatives can inhibit the growth of various fungal pathogens, making them candidates for antifungal drug development .
- Inflammation Modulation : Studies have shown that derivatives of benzisothiazole can act as inhibitors of macrophage migration inhibitory factor (MIF), which is implicated in inflammatory diseases. This suggests that this compound may also possess anti-inflammatory properties .
- Cancer Research : The compound's structural analogs have been evaluated for their potential as anticancer agents. The presence of the benzisothiazole group is believed to enhance the cytotoxicity against certain cancer cell lines .
Material Science
- Polymer Additives : The compound may serve as an additive in polymer formulations due to its stability and reactivity. It can be used to modify the properties of polymers, enhancing their mechanical strength or thermal stability .
- Bioactive Reagents : In materials science, this compound can be utilized as a building block for synthesizing other functional materials or as a probe in biochemical assays due to its unique chemical properties .
Case Studies
Mechanism of Action
The mechanism of action of 3-bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The benzisothiazole moiety is known to interact with various biological targets, which can lead to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-chloro-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness
The presence of the bromine atom in 3-bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide makes it unique compared to its analogs. Bromine is a larger halogen and can participate in different types of interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
Biological Activity
3-bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide is a compound that incorporates a benzisothiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties, as well as its mechanisms of action.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
Biological Activity Overview
The biological activities of compounds related to benzisothiazoles have been extensively studied. The following sections detail the specific activities associated with this compound.
Antibacterial Activity
Research indicates that derivatives of benzisothiazole exhibit significant antibacterial properties. For instance, studies have shown that several benzisothiazole derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Compound | Activity | Target Bacteria |
---|---|---|
This compound | Antibacterial | S. aureus, B. subtilis |
Antifungal Activity
The antifungal potential of benzisothiazole derivatives has also been documented. Compounds similar to this compound have shown selective antifungal activity against various fungal pathogens .
Compound | Activity | Target Fungi |
---|---|---|
This compound | Antifungal | Candida albicans, Aspergillus niger |
Anticancer Properties
Recent studies suggest that benzisothiazole derivatives may exhibit anticancer properties through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The specific pathways involved include the modulation of signaling pathways associated with cell survival and apoptosis .
The mechanisms by which this compound exerts its biological effects can be attributed to:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.
- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA or induce DNA damage, contributing to their anticancer effects .
Case Studies
Several studies have focused on the biological activity of benzisothiazole derivatives:
- Study on Antimicrobial Efficacy : A study evaluated various benzisothiazole derivatives and found that those with halogen substitutions demonstrated enhanced antibacterial activity compared to their non-substituted counterparts .
- Antifungal Screening : In a screening assay against fungal pathogens, compounds similar to this compound showed promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .
Properties
IUPAC Name |
3-bromo-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S/c17-12-5-3-4-11(10-12)16(21)19-9-8-18-15-13-6-1-2-7-14(13)24(22,23)20-15/h1-7,10H,8-9H2,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJNKUOZYQGXNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCNC(=O)C3=CC(=CC=C3)Br)NS2(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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